N-alpha-Trityl-L-leucine diethylamine
Description
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Properties
Molecular Formula |
C29H38N2O2 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-ethylethanamine;(2S)-4-methyl-2-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C25H27NO2.C4H11N/c1-19(2)18-23(24(27)28)26-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;1-3-5-4-2/h3-17,19,23,26H,18H2,1-2H3,(H,27,28);5H,3-4H2,1-2H3/t23-;/m0./s1 |
InChI Key |
LJXAMEHSBAARLH-BQAIUKQQSA-N |
SMILES |
CCNCC.CC(C)CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Isomeric SMILES |
CCNCC.CC(C)C[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCNCC.CC(C)CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Alpha Trityl L Leucine Diethylamine
Regioselective N-alpha-Protection of L-Leucine
The regioselective protection of the alpha-amino group of L-leucine is the foundational step in the synthesis of N-alpha-Trityl-L-leucine. The bulky trityl group is introduced to prevent the amino group from participating in subsequent reactions, a common strategy in peptide synthesis.
Optimization of Tritylation Reaction Conditions
The direct N-tritylation of L-leucine can be achieved using trityl chloride in the presence of a base. However, to enhance yield and purity, optimization of the reaction conditions is crucial. A common and effective approach involves the in situ formation of a trimethylsilyl (B98337) ester of the amino acid. This method enhances the solubility of the amino acid in organic solvents and activates the carboxyl group, facilitating a smoother reaction with trityl chloride.
A typical optimized procedure involves heating L-leucine with trimethylsilyl chloride in a suitable solvent mixture, such as chloroform (B151607) and acetonitrile, under reflux. After the silylation is complete, the reaction mixture is cooled, and triethylamine (B128534) and trityl chloride are added. The reaction proceeds at room temperature, and after completion, the N-trityl-L-leucine is worked up. The use of stoichiometric amounts of reagents and careful control of temperature are key to minimizing side reactions and maximizing the yield of the desired product.
Table 1: Optimized Reaction Conditions for N-alpha-Tritylation of L-leucine
| Parameter | Condition | Purpose |
| Starting Material | L-leucine | The amino acid to be protected. |
| Silylating Agent | Trimethylsilyl chloride | To form the trimethylsilyl ester of L-leucine, increasing its solubility and reactivity. |
| Solvent | Chloroform-acetonitrile mixture (e.g., 5:1 v/v) | Provides a suitable medium for the reaction. |
| Base | Triethylamine | To neutralize the HCl generated during the reaction. |
| Tritylating Agent | Trityl chloride | The source of the trityl protecting group. |
| Temperature | Reflux for silylation, then room temperature for tritylation | Optimal temperatures for the respective reaction steps. |
| Reaction Time | ~2 hours for silylation, ~1 hour for tritylation | Sufficient time for the reactions to go to completion. |
Comparative Analysis of Protecting Group Introduction Strategies
In peptide synthesis, several protecting groups are available for the N-alpha-amino function, with the most common being tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The trityl (Trt) group offers distinct advantages in specific contexts.
Compared to the Boc group, which requires strong acidic conditions for removal (e.g., trifluoroacetic acid), the trityl group is significantly more acid-labile and can be cleaved under much milder acidic conditions. researchgate.net This is particularly advantageous when other acid-sensitive functionalities are present in the molecule.
The Fmoc group, on the other hand, is base-labile. While this provides orthogonality with acid-labile protecting groups, the repeated exposure to basic conditions (typically piperidine) during solid-phase peptide synthesis can sometimes lead to side reactions. The trityl group, being acid-labile, offers an alternative strategy. In a comparative study, the use of trityl-protected amino acids resulted in purer peptide products compared to their t-butyl protected counterparts, especially in sequences containing challenging amino acid residues. researchgate.net
Table 2: Comparison of N-alpha-Protecting Groups
| Protecting Group | Introduction Reagent | Cleavage Conditions | Advantages | Disadvantages |
| Trityl (Trt) | Trityl chloride | Mild acid (e.g., dilute TFA, acetic acid) | High acid lability, suitable for protecting acid-sensitive peptides. researchgate.net | Steric hindrance can sometimes affect coupling reactions. |
| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) researchgate.net | Widely used, robust. | Harsh cleavage conditions can degrade sensitive peptides. researchgate.net |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) researchgate.netuoa.gr | Mild cleavage, orthogonal to acid-labile groups. | Potential for side reactions with base-sensitive functionalities. |
Controlled Salt Formation with Diethylamine (B46881)
Following the successful N-alpha-protection of L-leucine, the formation of a diethylamine salt is a strategic step to facilitate the isolation and purification of the product. N-tritylamino acids are known to form crystalline salts with diethylamine. rsc.org
Mechanistic Insights into Ammonium (B1175870) Salt Formation
The formation of N-alpha-Trityl-L-leucine diethylamine is a classic acid-base reaction. The carboxylic acid group of N-alpha-Trityl-L-leucine acts as a Brønsted-Lowry acid, donating a proton to the lone pair of electrons on the nitrogen atom of diethylamine, which acts as a Brønsted-Lowry base. This proton transfer results in the formation of the diethylammonium (B1227033) cation and the N-alpha-Trityl-L-leucinate anion. These oppositely charged ions are held together by electrostatic attraction, forming the diethylammonium salt. The reaction is typically carried out in a non-polar solvent, such as diethyl ether, where the resulting salt is insoluble and precipitates out of the solution, allowing for its easy isolation by filtration. researchgate.net
Impact of Counterion on Crystallization and Purification Strategies
The choice of the counterion has a significant impact on the crystallization and purification of the final product. The diethylammonium cation, formed from the protonation of diethylamine, plays a crucial role in the crystallisation of N-alpha-Trityl-L-leucine. The formation of the salt dramatically alters the solubility profile of the compound compared to the free acid. While N-alpha-Trityl-L-leucine has some solubility in organic solvents like chloroform, its diethylammonium salt is typically insoluble in non-polar solvents like diethyl ether, leading to its precipitation in a crystalline form. rsc.orgresearchgate.net
This precipitation provides an effective method for purification, as by-products from the tritylation reaction, such as triphenylcarbinol, often remain soluble in the ether phase. researchgate.net The crystalline nature of the salt facilitates its handling and storage. The specific interactions between the diethylammonium cation and the N-alpha-Trityl-L-leucinate anion, including hydrogen bonding and van der Waals forces, dictate the crystal lattice structure. While the precise crystal structure of this compound is not detailed in the reviewed literature, analogous N-trityl amino acid salts have been shown to form well-defined crystal structures.
Chemical Reactivity and Mechanistic Investigations of N Alpha Trityl L Leucine Diethylamine
Orthogonal Deprotection Strategies for the N-alpha-Trityl Group
The trityl (Trt) group is a sterically bulky protecting group for amines, alcohols, and thiols, prized for its unique cleavage conditions. total-synthesis.com In the context of N-alpha-Trityl-L-leucine, the Trt group provides temporary protection of the alpha-amino function, which is a cornerstone of stepwise peptide synthesis. uoa.gr Orthogonality in protecting group strategy is crucial, as it allows for the selective removal of one protecting group in the presence of others. peptide.com The trityl group's lability to mild acid, while remaining stable to other conditions, makes it an excellent orthogonal partner in complex syntheses. researchgate.net
Deprotection of the N-Trityl group is most commonly achieved under mild acidic conditions. commonorganicchemistry.com These conditions are carefully chosen to be strong enough to cleave the bulky, acid-sensitive Trt group without affecting other protecting groups or the peptide-resin linkage in solid-phase peptide synthesis (SPPS). peptide.comresearchgate.net For instance, low concentrations of trifluoroacetic acid (TFA), typically 1-5% in a solvent like dichloromethane (B109758) (DCM), are effective. researchgate.net Other mild acidic systems, such as acetic acid in trifluoroethanol (TFE) and DCM, can also be employed for this purpose. researchgate.net
More recently, alternative methods have been developed that offer orthogonality to acid-labile functionalities. One such method is visible-light photocatalytic cleavage, which can deprotect trityl ethers and thioethers under pH-neutral conditions, thus preserving other acid-sensitive groups. researchgate.net
The cleavage of the trityl group is an acid-catalyzed process that proceeds via a SN1-type mechanism. total-synthesis.com The reaction is initiated by protonation of the nitrogen atom, which weakens the C-N bond. Subsequent heterolytic cleavage of this bond yields the free amine and the highly stable triphenylmethyl (trityl) cation. total-synthesis.com The exceptional stability of this carbocation, due to the extensive resonance delocalization across the three phenyl rings, is the primary thermodynamic driving force for the reaction.
The rate of trityl cleavage is highly dependent on the reaction conditions, particularly the strength of the acid used. oup.com Strong acids like neat TFA cause rapid deprotection, while milder acids such as dichloroacetic acid (DCA) or dilute TFA allow for a more controlled, selective removal. peptide.comoup.com Kinetic studies on the deprotection of a related dimethoxytrityl (DMTr) group on a nucleoside showed that the reaction has a highly negative entropy of activation, which is consistent with a concerted, general acid-catalyzed mechanism. nih.gov In the context of solid-phase synthesis, the removal of the related N-methyltrityl (Mtt) group was observed to follow zero-order kinetics. researchgate.net
The detritylation reaction is an equilibrium process. thermofisher.com To drive the reaction to completion, scavengers such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) are often added to the cleavage mixture. researchgate.net These scavengers irreversibly trap the electrophilic trityl cation, preventing it from reattaching to the deprotected amine or reacting with other nucleophilic residues in the peptide chain, such as tryptophan. researchgate.netthermofisher.com The formation of the trityl cation is often visually apparent, producing a characteristic yellow or orange color in the reaction solution. researchgate.netthermofisher.com
The key advantage of the N-alpha-trityl group is its compatibility with a wide range of other protecting groups used in peptide synthesis, allowing for complex, multi-step synthetic strategies. Its unique acid lability forms the basis of an orthogonal protection scheme, particularly with base-labile and hydrogenolysis-labile groups. peptide.comresearchgate.net
The Trt group is fully compatible with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is typically removed using a piperidine (B6355638) solution in DMF, conditions to which the Trt group is completely stable. This orthogonality is the foundation of the Fmoc/Trt strategy in peptide synthesis.
Conversely, the Trt group is not compatible with the strong acid conditions required to remove the tert-butyloxycarbonyl (Boc) group or other t-butyl-based side-chain protecting groups (e.g., tBu, OtBu), which typically require high concentrations of TFA. peptide.com However, the very mild acidic conditions used to remove the Trt group (e.g., 1% TFA in DCM) will not prematurely cleave these more robust, acid-labile groups. researchgate.net This differential lability allows for selective deprotection.
The table below summarizes the compatibility of the N-alpha-Trityl group with other common protecting groups.
| Protecting Group | Typical Cleavage Condition | Compatibility with N-alpha-Trityl Group |
|---|---|---|
| Fmoc (9-fluorenylmethoxycarbonyl) | 20% Piperidine in DMF | Compatible |
| Boc (tert-butyloxycarbonyl) | 50-95% TFA in DCM | Not Compatible (Trityl is also cleaved) |
| tBu (tert-butyl) | 50-95% TFA in DCM | Not Compatible (Trityl is also cleaved) |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Compatible |
| Cbz (Carboxybenzyl) | H₂/Pd or HBr/AcOH | Compatible with Hydrogenolysis |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine in DMF | Compatible |
Functional Group Interconversions of the Carboxyl Moiety
The carboxyl group of N-alpha-Trityl-L-leucine, present as a diethylamine (B46881) salt, is a key site for synthetic modification, most notably for the elongation of a peptide chain. To undergo these transformations, the carboxylate must first be converted to the free carboxylic acid, typically through a mild acidic workup to remove the diethylamine.
The formation of a peptide (amide) bond requires the activation of the carboxylic acid group to transform the hydroxyl moiety into a better leaving group. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amino group of another amino acid. This activation is a fundamental step in peptide synthesis. lsuhsc.edu
Once the free carboxylic acid of N-alpha-Trityl-L-leucine is generated, a variety of coupling reagents can be employed for activation. Common methods include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine or, more commonly, be converted into a less reactive but more stable active ester through the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).
Active Esters: The carboxylic acid can be pre-activated by forming active esters, such as N-hydroxysuccinimide (NHS) esters. These esters are stable enough to be isolated but reactive enough to couple with an amino group under mild conditions.
Phosphonium and Uronium/Guanidinium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HATU, or HBTU are highly efficient activators that generate active esters in situ. These are among the most widely used coupling reagents in modern solid-phase peptide synthesis due to their high reactivity and tendency to suppress side reactions and racemization.
Beyond peptide bond formation, the carboxylic acid functionality can be derivatized for a range of synthetic purposes. Chemical modification of carboxylic acids is a common strategy to alter the properties of a molecule or to prepare it for subsequent reactions. nih.gov
Common derivatizations include:
Esterification: The carboxylic acid can be converted into various esters (e.g., methyl, ethyl, benzyl (B1604629) esters). This is often done to protect the carboxyl group during synthesis or to increase the lipophilicity of the molecule. Esterification can be achieved through methods such as Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with an alkyl halide in the presence of a base.
Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, L-leucinol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
Conversion to Amides: As discussed, reaction with primary or secondary amines in the presence of coupling reagents yields amides. This is not limited to amino acids and can be used to attach various amine-containing molecules.
Influence of the Diethylamine Moiety on Reaction Pathways
The "diethylamine" part of the compound's name indicates that the carboxylic acid of N-alpha-Trityl-L-leucine exists as an ammonium (B1175870) carboxylate salt with diethylamine. Diethylamine is a secondary amine and a moderately strong base that readily protonates to form the diethylammonium (B1227033) cation. cuny.edu This salt formation has several important consequences for the compound's properties and reactivity.
Firstly, the formation of the diethylammonium salt significantly impacts the physical properties of the compound. N-protected amino acids can have poor solubility in common organic solvents due to their zwitterionic character. peptide.com The salt formation disrupts the zwitterionic state, increasing solubility in organic solvents like dichloromethane or dimethylformamide, which is advantageous for synthetic manipulations in solution.
Secondly, the presence of the diethylamine moiety deactivates the carboxyl group towards nucleophilic attack. As a carboxylate anion, the oxygen atoms bear a negative charge, which repels incoming nucleophiles. For the carboxyl group to participate in reactions such as peptide coupling or esterification, it must first be protonated to the free carboxylic acid. This is typically achieved by washing with a dilute aqueous acid during the workup phase of a reaction or by adding an acid to the reaction mixture.
Role as a Base and Nucleophile in Reaction Media
N-alpha-Trityl-L-leucine diethylamine is a salt formed from the bulky, sterically hindered N-alpha-trityl-L-leucine and the secondary amine, diethylamine. The chemical behavior of this compound in reaction media is dictated by the interplay of its constituent parts: the N-trityl-L-leucinate anion and the diethylammonium cation. In solution, an equilibrium exists between the salt and its dissociated and undissociated forms, influencing its role as both a base and a nucleophile.
The diethylamine component is a moderately strong base, with a pKa of its conjugate acid around 10.5. fiveable.me Its basicity stems from the lone pair of electrons on the nitrogen atom, which can readily accept a proton. The presence of two electron-donating ethyl groups increases the electron density on the nitrogen, making it more basic than primary amines like ethylamine. echemi.comchemistryguru.com.sg In the context of the salt, the diethylammonium cation can act as a proton source, while any free diethylamine in equilibrium will act as a base. This basicity is crucial in various synthetic applications, such as in peptide synthesis where it can be used for neutralization steps after the removal of acid-labile protecting groups. peptide.com
As a nucleophile, diethylamine is potent. fiveable.me The nucleophilicity of amines generally correlates with their basicity, and diethylamine is significantly more nucleophilic than ammonia (B1221849) or primary amines. masterorganicchemistry.com The lone pair on the nitrogen atom can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. fiveable.mechemguide.co.uk However, the nucleophilic character of the nitrogen in this compound is primarily associated with the free diethylamine present in the reaction medium. The N-trityl-L-leucinate itself is a poor nucleophile due to the immense steric hindrance imposed by the trityl group. total-synthesis.comwikipedia.org The three phenyl rings of the trityl group effectively shield the nitrogen atom, preventing it from participating in nucleophilic attacks. total-synthesis.com This steric bulk is a key feature exploited in peptide synthesis to prevent unwanted side reactions at the nitrogen terminus. researchgate.net
The reactivity of the carboxylate end of the N-alpha-trityl-L-leucinate is also influenced by the bulky trityl group. While the carboxylate is a potential nucleophile, its reactivity is sterically hindered. Research on N-tritylamino acids has shown that the steric hindrance from the trityl group can inhibit certain reactions, such as the formation of mixed anhydrides for peptide coupling. uoa.gr
The following table summarizes the basic and nucleophilic properties of the components of this compound:
| Component | Role | Key Characteristics | Supporting Evidence |
| Diethylamine | Base | Moderately strong base (pKa of conjugate acid ~10.5). Electron-donating ethyl groups enhance basicity. | fiveable.meechemi.comchemistryguru.com.sg |
| Nucleophile | Potent nucleophile due to the available lone pair on nitrogen. More nucleophilic than primary amines. | fiveable.memasterorganicchemistry.comchemguide.co.uk | |
| N-trityl-L-leucinate | Base (carboxylate) | Weakly basic. | General knowledge |
| Nucleophile (nitrogen) | Poor nucleophile due to extreme steric hindrance from the trityl group. | total-synthesis.comwikipedia.orguoa.gr | |
| Nucleophile (carboxylate) | Potential nucleophile, but sterically hindered. | uoa.gr |
Modulation of Reactivity and Selectivity via Salt Formation
The formation of a salt between N-alpha-trityl-L-leucine and diethylamine is a crucial strategy for modulating the reactivity and selectivity of the individual components, particularly in the context of organic synthesis. This salt formation serves multiple purposes, including purification, handling, and controlling the availability of the reactive species in a reaction mixture.
One of the primary roles of forming the diethylammonium salt is to facilitate the isolation and purification of the N-trityl-L-leucine. The salt often exhibits different solubility properties compared to the free acid or the free amine, allowing for its crystallization and separation from reaction byproducts. This is a common technique used in the preparation of N-protected amino acids.
From a reactivity standpoint, the salt form can be considered a "protected" or "latent" form of both the carboxylic acid and the amine. The acid-base equilibrium between the N-alpha-trityl-L-leucinate and the diethylammonium ion means that the concentrations of the free, more reactive species are controlled.
Modulation of Basicity and Nucleophilicity:
The formation of the diethylammonium cation effectively tempers the basicity and nucleophilicity of diethylamine. In its protonated form, the nitrogen's lone pair is engaged in a bond with a proton and is therefore unavailable for acting as a base or a nucleophile. The effective concentration of free diethylamine, which is the active basic and nucleophilic species, is dependent on the solvent and the presence of other acidic or basic compounds in the reaction medium. This controlled release of the amine can be advantageous in reactions where a high concentration of a strong base could lead to side reactions or decomposition of sensitive substrates.
Influence on Selectivity:
The bulky nature of the N-trityl protecting group plays a significant role in directing the selectivity of reactions involving this compound. As mentioned, the trityl group sterically hinders the nitrogen atom of the leucine (B10760876), effectively preventing it from acting as a nucleophile. total-synthesis.comwikipedia.org This ensures that in a reaction, such as peptide coupling, the nucleophilic attack occurs at the intended site, for instance, the activated carboxyl group of another amino acid, rather than at the nitrogen of the N-trityl-L-leucine.
Furthermore, the formation of the salt can influence the stereoselectivity of reactions. While specific studies on this compound are not abundant, the use of chiral amine salts to influence the stereochemical outcome of reactions is a known strategy in asymmetric synthesis. The chiral environment provided by the L-leucine derivative could potentially influence the approach of reactants in a stereoselective manner.
The following table outlines how salt formation modulates the reactivity and selectivity:
| Property | Effect of Salt Formation | Mechanism/Reason |
| Basicity of Diethylamine | Tempered/Controlled Release | Protonation of the amine reduces the concentration of the free, basic form. |
| Nucleophilicity of Diethylamine | Tempered/Controlled Release | The lone pair on the nitrogen is unavailable for nucleophilic attack when protonated. |
| Reactivity of N-trityl-L-leucine (N-terminus) | Blocked | Extreme steric hindrance from the trityl group prevents nucleophilic attack at the nitrogen. |
| Reactivity of N-trityl-L-leucine (C-terminus) | Available for activation | The carboxylate can be activated for subsequent reactions, though its reactivity can be influenced by the bulky N-protecting group. |
| Selectivity | Enhanced | Steric hindrance of the trityl group directs reactions away from the N-terminus. The chiral nature of the salt can potentially influence stereoselectivity. |
Applications in Advanced Organic and Peptide Chemistry
Asymmetric Synthesis Utilizing the L-Leucine Stereocenter
Amino acids are fundamental components of the "chiral pool," a collection of readily available, enantiomerically pure molecules used as starting materials for complex asymmetric syntheses. springerprofessional.de L-leucine, with its defined stereocenter at the alpha-carbon, is a prime example. The N-alpha-trityl derivative leverages this built-in chirality for stereocontrolled reactions.
Chiral Auxiliary and Ligand Precursor Development
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org While N-alpha-Trityl-L-leucine is not one of the most common auxiliaries, its structure is well-suited for such applications. The bulky trityl (triphenylmethyl) group can effectively shield one face of a reactive intermediate derived from the leucine (B10760876) moiety, forcing an incoming reagent to attack from the less hindered face, thereby inducing high diastereoselectivity.
This principle is demonstrated in related systems; for instance, N-tritylprolinal, derived from the amino acid proline, shows very high diastereoselectivity in reactions with various nucleophiles due to the directing effect of the trityl group. nih.gov Theoretically, N-alpha-Trityl-L-leucine could be used similarly, for example, by attaching it to a prochiral substrate to guide stereoselective alkylations or additions before being cleaved to reveal the chiral product.
Furthermore, chiral amino acids are often converted into chiral ligands for metal-catalyzed asymmetric reactions. polyu.edu.hk The process would involve the chemical modification of N-alpha-Trityl-L-leucine, such as reduction of the carboxylic acid to an alcohol to form N-trityl-L-leucinol. This amino alcohol could then serve as a precursor for various ligands (e.g., phosphine (B1218219) or oxazoline (B21484) ligands) used in enantioselective catalysis. polyu.edu.hk
Enantioselective Catalysis and Transformations
The development of enantioselective catalysts is a cornerstone of modern organic chemistry, enabling the efficient production of single-enantiomer drugs and fine chemicals. uniurb.it Catalysts derived from chiral amino alcohols have proven effective in a wide range of asymmetric transformations. polyu.edu.hk
Should N-alpha-Trityl-L-leucine be used as a ligand precursor, it would first be converted to a derivative capable of coordinating with a metal center. For example, the corresponding N-trityl-L-leucinol could be used to synthesize ligands for catalytic enantioselective additions of organozinc reagents to aldehydes or for asymmetric reductions. The combination of the leucine stereocenter and the bulky trityl group could create a well-defined chiral pocket around the metal center, leading to high enantiomeric excess in the final product. While specific literature detailing catalysts derived directly from N-alpha-Trityl-L-leucine is not extensive, the synthetic pathways from related chiral pool amino acids are well-established. nih.gov
Building Block for Peptide and Peptidomimetic Synthesis
The most prominent and well-documented application of N-alpha-Trityl-L-leucine is as a protected building block for the synthesis of peptides and related molecules. researchgate.netresearchgate.net The trityl group serves as a temporary protecting group for the alpha-amino function of leucine. Its key advantage is its lability under very mild acidic conditions, which are orthogonal to many other protecting groups used in peptide chemistry. researchgate.net
| Parameter | Trityl (Trt) Strategy | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | Trityl | 9-Fluorenylmethyloxycarbonyl | tert-Butyloxycarbonyl |
| Deprotection Condition | Mild Acid (e.g., 1-3% TFA in DCM, HOBt in TFE) researchgate.net | Base (e.g., 20% Piperidine (B6355638) in DMF) uci.edu | Strong Acid (e.g., 50% TFA in DCM) peptide.com |
| Side-Chain Protection | Typically base-labile (e.g., Fmoc) or very acid-labile (e.g., tBu) | Acid-labile (e.g., tBu, Trt) | Very strong acid-labile (e.g., Bzl, Tos) |
| Key Advantage | Very mild deprotection, suitable for sensitive peptides (glyco-, phosphopeptides) researchgate.net | Orthogonal to acid-labile side-chain and resin cleavage; widely used du.ac.in | Robust, well-established for long peptides |
| Key Disadvantage | Lower reactivity of N-Trt-amino acids in coupling steps researchgate.net | Potential for diketopiperazine formation; piperidine is toxic du.ac.in | Requires harsh final cleavage (e.g., HF) |
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
In SPPS, peptides are assembled step-by-step on a solid resin support. The use of N-alpha-trityl amino acids represents a valuable alternative to the more common Fmoc/tBu and Boc/Bzl strategies. researchgate.net The Trt-based approach is particularly useful for synthesizing peptides containing acid-sensitive modifications, as the Trt group can be cleaved without affecting tBu-based side-chain protecting groups. researchgate.net
The incorporation of N-alpha-Trityl-L-leucine into a growing peptide chain on a resin follows the standard SPPS cycle of deprotection and coupling. However, due to the steric bulk of the trityl group, the coupling step can be less efficient than with Fmoc-amino acids. researchgate.net To overcome this, highly efficient coupling reagents are employed. researchgate.netpeptide.com
| Synthesis Step | Reagents & Conditions | Purpose |
| Nα-Trt Deprotection | 1-3% TFA in DCM; or HOBt in TFE | To remove the Trt group and expose the free amine for the next coupling. |
| Coupling | DIPC/HOBt; or HATU/DIEA in DMF | To form the peptide bond between the free amine on the resin and the incoming N-Trt-amino acid. |
| Final Cleavage | 70% TFA in DCM (for PAL-type linkers) | To cleave the completed peptide from the resin support. researchgate.net |
Research has demonstrated the successful synthesis of peptides such as H-Leu-Ala-Gly-Val-OH and the Leucine-enkephalin analogue H-Tyr-Gly-Gly-Phe-Leu-OH using this methodology. researchgate.net
Solution-Phase Coupling Strategies for Complex Peptides
Before the dominance of SPPS, peptides were synthesized in solution (Liquid-Phase Peptide Synthesis). N-trityl amino acids were used in these early methods. researchgate.net For solution-phase synthesis, the N-alpha-Trityl-L-leucine diethylamine (B46881) salt must first be converted to the free carboxylic acid, typically by an acidic workup. peptide.com The resulting N-alpha-Trityl-L-leucine can then be coupled with an amino acid ester using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like HOBt to suppress racemization. peptide.com
While the bulky trityl group can sometimes hinder reactions, it has been noted that trityldipeptides can be effectively coupled using the mixed anhydride (B1165640) procedure without significant steric influence. researchgate.net This makes the strategy viable for the convergent synthesis of larger peptides, where protected fragments are coupled together in solution.
Precursor for Novel Organic Materials and Conjugates
The application of amino acids extends beyond peptides into materials science and bioconjugation. N-alpha-Trityl-L-leucine can serve as a precursor for such advanced molecules.
One major area is the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but have modified structures to enhance properties like stability against enzymatic degradation or improved bioavailability. mdpi.comnih.gov By incorporating N-alpha-Trityl-L-leucine into a sequence and then performing further chemical modifications, novel peptidomimetic structures can be accessed.
Furthermore, the trityl group itself can be a point of functionalization. Derivatives of the trityl group can be prepared to carry other functional moieties, allowing for the synthesis of peptide conjugates. Once the peptide chain is assembled, the N-terminal trityl group could be swapped for a reporter tag, a drug molecule, or a polymer like polyethylene (B3416737) glycol (PEG) to create multifunctional materials. This positions N-alpha-Trityl-L-leucine as a useful starting point for building complex, functional organic conjugates for applications in nanomedicine and diagnostics. imdea.org
Polymerization of Amino Acid Derivatives
The synthesis of polypeptides, which are polymers of amino acids, relies on the precise and sequential formation of amide (peptide) bonds. A key challenge in this process is preventing the uncontrolled polymerization of activated amino acids. peptide.com This is achieved by using protecting groups to temporarily block the reactive alpha-amino group of the amino acid monomer. peptide.com The trityl group is one such protecting group, valued for its application in milder synthesis strategies. researchgate.net
N-alpha-Trityl-L-leucine is utilized as a building block in solid-phase peptide synthesis (SPPS). In this methodology, an amino acid is covalently attached to a solid resin support, and the peptide chain is assembled step-by-step. The use of N-α-Trityl protected amino acids represents an alternative to the more common Fmoc/tBu and Boc/Bzl strategies. researchgate.net The key advantage of the trityl group is its lability under very mild acidic conditions, which are compatible with sensitive biomolecules that might be degraded by the harsher reagents used in other methods. researchgate.net
The polymerization process using N-alpha-Trityl-L-leucine involves the following general steps:
Coupling: The carboxylic acid group of N-alpha-Trityl-L-leucine is activated and reacted with the free amino group of the resin-bound amino acid or peptide chain.
Deprotection: The trityl group is removed from the newly added leucine residue to expose its alpha-amino group. This is typically achieved using a dilute solution of acid, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758). researchgate.net
Iteration: The cycle of coupling and deprotection is repeated with other protected amino acids to elongate the peptide chain to the desired sequence.
Research has demonstrated the successful incorporation of N-α-Trityl-amino acids into peptide sequences using solid-phase protocols. researchgate.net This method, which combines the acid-labile N-alpha-trityl group with base-labile side-chain protecting groups, allows for the assembly of peptides under exceptionally mild conditions. researchgate.net While the steric bulk of the trityl group was once thought to lower the reactivity of the amino acid, studies have established effective coupling conditions, making it a viable tool for synthesizing complex peptides. researchgate.netuoa.gr
| Parameter | Description | Relevance in Polymerization |
|---|---|---|
| Protecting Group | Trityl (Trt) | Blocks the N-alpha-amino group to prevent uncontrolled reactions. |
| Monomer Unit | L-leucine | The specific amino acid being incorporated into the polymer chain. |
| Deprotection Condition | Mildly acidic (e.g., 1% TFA in DCM, dilute AcOH) researchgate.net | Allows for removal of the protecting group without degrading sensitive parts of the peptide or the resin linkage. |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | Enables the efficient and controlled stepwise assembly of the polypeptide chain. |
Synthesis of Bioconjugates and Hybrid Systems
Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule such as a peptide. The resulting hybrid systems have novel properties and are used in fields ranging from medicine to materials science. nih.gov The synthesis of a well-defined peptide is often the first and most critical step in creating a peptide-based bioconjugate.
The use of N-alpha-Trityl-L-leucine diethylamine in this context is foundational. It allows for the synthesis of custom peptides with specific sequences that can later be conjugated to other molecules like drugs, polymers, or nanoparticles. nih.gov The mild conditions afforded by the trityl-protection strategy are particularly advantageous when the goal is to produce peptides that will be linked to other sensitive molecules. researchgate.net For instance, strategies that avoid strong acids or bases are crucial for preparing glycopeptides or phosphopeptides where the modifications are delicate. researchgate.net
Once the desired peptide sequence is synthesized using building blocks like N-alpha-Trityl-L-leucine, it can be cleaved from the solid support. Specific reactive handles can be incorporated into the peptide sequence by using amino acids with functionalized side chains. These side chains can then be used for the selective attachment of another molecular entity. The N-terminal alpha-amino group, after the final deprotection step, is also a common site for conjugation. nih.gov
The role of N-alpha-Trityl-L-leucine in this process is to serve as one of the constituent monomers of the peptide component of the final bioconjugate. Its incorporation influences the physical and biological properties of the peptide, such as its hydrophobicity, which can be critical for the function of the resulting hybrid system.
| Component | Function in Bioconjugate Synthesis | Example Application |
|---|---|---|
| N-alpha-Trityl-L-leucine | Acts as a protected building block for the peptide portion of the conjugate. | Synthesis of a specific peptide sequence intended for attachment to a drug molecule. |
| Peptide Backbone | Provides a specific structure and biological function (e.g., targeting a cell receptor). nih.gov | A peptide that mimics a natural hormone to deliver a therapeutic agent to a specific tissue. nih.gov |
| Conjugation Site | A reactive group on the peptide (e.g., N-terminus, side chain of Lysine or Cysteine) used for linking. nih.gov | The free N-terminus of the peptide, exposed after final deprotection, reacts with an NHS-ester functionalized polymer. nih.gov |
| Hybrid System | The final molecule combining the peptide and another moiety (e.g., polymer, nanoparticle). | A peptide-polymer conjugate designed for enhanced drug delivery. |
Advanced Analytical Methodologies for Process Monitoring and Characterization
Spectroscopic and Spectrometric Techniques in Research
Spectroscopic methods provide detailed structural information, complementing the separation data obtained from chromatography. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for confirming the identity and structure of N-alpha-Trityl-L-leucine.
NMR spectroscopy is a powerful, non-invasive tool for confirming the covalent structure of N-alpha-Trityl-L-leucine and for monitoring the reaction in real-time. nih.govmagritek.com By acquiring spectra at various time points, the consumption of L-leucine and the formation of the product can be quantified, providing insights into reaction kinetics. beilstein-journals.org
In the ¹H NMR spectrum of the product, the successful attachment of the trityl group is confirmed by the appearance of a complex multiplet in the aromatic region (typically 7.2-7.5 ppm) corresponding to the 15 protons of the three phenyl rings. Concurrently, the signal corresponding to the alpha-proton of the leucine (B10760876) moiety shifts significantly compared to the free amino acid. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to unambiguously assign all proton and carbon signals, providing definitive structural proof.
Table 3: Predicted ¹H NMR Chemical Shifts for N-alpha-Trityl-L-leucine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Trityl-H (Ar-H) | 7.20 - 7.50 | Multiplet | 15H |
| Leucine α-H | ~3.5 - 3.7 | Doublet of Doublets | 1H |
| Leucine β-CH₂ | ~1.5 - 1.7 | Multiplet | 2H |
| Leucine γ-CH | ~1.3 - 1.5 | Multiplet | 1H |
| Leucine δ-CH₃ | ~0.8 - 1.0 | Doublet | 6H |
| Amine N-H | ~2.5 - 2.8 | Broad Singlet | 1H |
Note: Predicted shifts are in CDCl₃ and can vary based on solvent and concentration.
Mass spectrometry is used to determine the molecular weight of N-alpha-Trityl-L-leucine, providing unequivocal confirmation of its identity. Electrospray Ionization (ESI) is a common soft ionization technique used for this purpose, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. The observed mass-to-charge ratio (m/z) can be compared to the calculated theoretical mass with high accuracy.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways, which yields further structural information. A characteristic and dominant fragmentation pathway for N-trityl compounds is the cleavage of the C-N bond, resulting in the formation of a highly stable trityl cation (C(C₆H₅)₃⁺). wikipedia.org This fragment is observed as a prominent peak at an m/z of 243. The presence of this ion is a hallmark signature for trityl-protected compounds and serves as strong evidence for the correct structure.
Table 4: Expected ESI-MS Signals for N-alpha-Trityl-L-leucine
| Ion Species | Formula | Calculated m/z | Interpretation |
| [M+H]⁺ | [C₂₅H₂₈NO₂]⁺ | 374.21 | Protonated molecular ion of N-alpha-Trityl-L-leucine. |
| [M+Na]⁺ | [C₂₅H₂₇NNaO₂]⁺ | 396.19 | Sodium adduct of the molecular ion. |
| [C(C₆H₅)₃]⁺ | [C₁₉H₁₅]⁺ | 243.12 | Trityl cation fragment; characteristic signature. |
| [M-C(C₆H₅)₃+H]⁺ | [C₆H₁₃NO₂]⁺ | 132.09 | Leucine fragment after loss of the trityl group. |
Theoretical and Computational Studies of N Alpha Trityl L Leucine Diethylamine Reactivity
Quantum Chemical Calculations of Reaction Intermediates and Transition States
Quantum chemical calculations, particularly those employing density functional theory (DFT), are pivotal in elucidating the energetics of chemical reactions. For N-alpha-Trityl-L-leucine, a key reaction is the acid-catalyzed cleavage of the trityl (Trt) protecting group from the alpha-amino group of the leucine (B10760876) residue. This deprotection step is crucial in peptide synthesis and proceeds via a carbocation intermediate.
The stability of the triphenylmethyl (trityl) cation is a determining factor in the lability of the protecting group. nih.gov Computational studies have been performed to quantify the stability of various carbocations generated from common protecting groups. The stability is often expressed as the total electronic energy difference (ΔE) between the carbocation (R+) and its neutral precursor (R-H). A lower ΔE value indicates a more stable carbocation and, consequently, a more labile protecting group.
| Protecting Group | Precursor (R-H) | Carbocation (R+) | ΔE (kcal·mol–1) |
|---|---|---|---|
| Trityl (Trt) | Triphenylmethane | Triphenylmethyl cation | 225.8 |
| Diphenylmethyl (Dpm) | Diphenylmethane | Diphenylmethyl cation | 237.5 |
| Benzyl (B1604629) (Bzl) | Toluene | Benzyl cation | 254.1 |
The data in this table is based on computational studies of protecting group stability. The ΔE values are indicative of the energy required to form the respective carbocation, with lower values suggesting greater stability of the carbocation and higher lability of the protecting group.
These calculations, often performed using methods like B3LYP/6-31G(d,p), reveal that the trityl cation is significantly more stable than the diphenylmethyl and benzyl cations. nih.gov This increased stability is attributed to the extensive delocalization of the positive charge across the three phenyl rings. The diethylamine (B46881) salt form of N-alpha-Trityl-L-leucine is a practical formulation, and while the diethylammonium (B1227033) cation would be present, the core reactivity of the trityl group is governed by the stability of the trityl carbocation.
Molecular Dynamics Simulations of Conformational Behavior in Solution
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules in solution, providing insights into their flexibility and preferred shapes. nih.gov For N-alpha-Trityl-L-leucine diethylamine, MD simulations can reveal how the bulky and hydrophobic trityl group influences the conformational freedom of the L-leucine backbone and side chain.
In a solvent, the hydrophobic trityl group will influence the local solvent structure and may engage in intramolecular interactions with the isobutyl side chain of leucine. These simulations can quantify the dihedral angle distributions for the leucine backbone (φ, ψ) and side chain (χ1, χ2), revealing any conformational preferences imposed by the trityl group.
| Parameter | Description | Expected Influence of Trityl Group |
|---|---|---|
| Backbone Dihedrals (φ, ψ) | Define the secondary structure propensity of the amino acid. | Steric hindrance from the trityl group is expected to restrict the accessible regions of the Ramachandran plot compared to an unprotected leucine residue. |
| Side Chain Dihedrals (χ1, χ2) | Describe the orientation of the isobutyl side chain. | The bulky trityl group may favor specific rotamers of the leucine side chain to minimize steric clashes. |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | The large trityl group will result in a significantly larger Rg compared to unprotected leucine. Fluctuations in Rg can indicate the flexibility of the molecule. |
This table outlines the key conformational parameters that would be analyzed in a molecular dynamics simulation of N-alpha-Trityl-L-leucine and the anticipated effects of the sterically demanding trityl group.
The presence of the diethylamine counterion would also be included in the simulation box to ensure charge neutrality. MD simulations can explore the ion pairing behavior between the carboxylate of leucine and the diethylammonium ion, and how this interaction is modulated by the solvent and the conformational dynamics of the N-trityl-L-leucine itself.
Structure-Activity Relationship Modeling in Synthetic Contexts
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their activity. researchgate.net In a synthetic context, "activity" can refer to reaction rates, yields, or the selectivity of a particular transformation. For N-alpha-Trityl-L-leucine, a QSAR model could be developed to predict the efficiency of its coupling to a peptide chain or the rate of its deprotection under various acidic conditions.
The development of such a model would involve calculating a set of molecular descriptors for N-alpha-Trityl-L-leucine and related N-protected amino acids. These descriptors can be categorized as electronic, steric, or hydrophobic.
| Descriptor Type | Specific Descriptor | Relevance to N-alpha-Trityl-L-leucine |
|---|---|---|
| Electronic | Calculated charge on the alpha-nitrogen | Relates to the nucleophilicity of the amino group in coupling reactions. |
| Steric | Molecular volume or surface area of the trityl group | Quantifies the steric hindrance affecting coupling and deprotection rates. |
| Hydrophobic | Calculated LogP | Influences solubility in different reaction media, which can affect reaction kinetics. |
| Quantum Chemical | LUMO energy | Can be correlated with the ease of accepting a proton during acid-catalyzed deprotection. |
This table presents a selection of molecular descriptors that could be used to build a QSAR model for predicting the synthetic performance of N-trityl protected amino acids like N-alpha-Trityl-L-leucine.
By building a QSAR model based on a training set of N-protected amino acids with known synthetic outcomes, one could predict the behavior of N-alpha-Trityl-L-leucine. For instance, a model could predict its coupling efficiency in solid-phase peptide synthesis, where steric bulk at the N-terminus can significantly impact reaction yields. peptide.com Similarly, a QSAR model could be developed to predict the acid lability of a range of substituted trityl groups, allowing for the fine-tuning of the protecting group strategy for a specific synthetic target. The diethylamine salt form would primarily influence the solubility and handling properties, which can be indirectly captured by descriptors like LogP.
Emerging Research Frontiers and Future Directions
Eco-Friendly and Sustainable Synthetic Routes
The growing emphasis on green chemistry has spurred research into more sustainable methods for producing protected amino acids, including N-alpha-Trityl-L-leucine. nih.govnih.gov Conventional synthesis often relies on large volumes of hazardous solvents like N,N-dimethylformamide (DMF). rsc.org The future of its synthesis lies in minimizing environmental impact through novel strategies.
Key Research Findings:
Solvent-Free or Green Solvent Approaches: Efforts are underway to replace traditional, toxic solvents with more environmentally benign alternatives. acs.org Mechanochemical methods, which involve reactions conducted by grinding solids together with minimal or no solvent, are being investigated for peptide bond formation and could be adapted for the protection step. rsc.org
Catalytic Tritylation: Research is moving towards catalytic methods for introducing the trityl group, which would reduce the need for stoichiometric amounts of reagents and minimize waste.
Transient Protecting Groups: A novel strategy involves the use of transient protecting groups, where protection, activation, and coupling occur in a single pot, significantly improving step- and atom-economy. acs.orgnih.gov This approach, while not yet standard for trityl groups, represents a major frontier in sustainable peptide chemistry.
Aqueous Synthesis: The development of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, highlights a major push towards aqueous-phase peptide synthesis. nih.govnih.govsemanticscholar.org While the hydrophobicity of the trityl group presents challenges, research into phase-transfer catalysis or novel surfactants could enable its use in greener solvent systems.
| Synthetic Strategy | Traditional Approach | Emerging Eco-Friendly Approach | Key Sustainability Advantage |
|---|---|---|---|
| Solvent System | N,N-dimethylformamide (DMF), Dichloromethane (B109758) (DCM) | Green solvents (e.g., 2-MeTHF), water, or solvent-free (mechanochemistry) | Reduced toxicity and waste |
| Protecting Group Introduction | Stoichiometric use of Trityl chloride and base | Catalytic methods, one-pot synthesis strategies | Improved atom economy, less waste |
| Overall Process | Multi-step protection, isolation, and purification | Transient protection, convergent synthesis | Fewer steps, reduced energy consumption |
Exploration in Supramolecular Chemistry and Self-Assembly
The distinct molecular architecture of N-alpha-Trityl-L-leucine, featuring a bulky, aromatic trityl group and a chiral leucine (B10760876) side chain, makes it a compelling candidate for studies in supramolecular chemistry. Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov
Detailed Research Findings:
Role of Aromatic Interactions: The three phenyl rings of the trityl group are capable of significant π–π stacking interactions, which can act as a primary driving force for self-assembly into well-defined nanostructures like fibers, spheres, or gels. chemrxiv.org
Hydrophobic and van der Waals Forces: The combination of the hydrophobic trityl group and the isobutyl side chain of leucine promotes aggregation in aqueous environments to minimize contact with water, contributing to the formation of larger assemblies. nih.gov
Chirality Transfer: The inherent chirality of the L-leucine core can be transferred to the supramolecular level, leading to the formation of helical or other chiral nanostructures. This is of significant interest for applications in asymmetric catalysis and chiral separations.
Building Blocks for Functional Materials: Researchers are exploring how assemblies of molecules like N-alpha-Trityl-L-leucine can serve as scaffolds for creating functional biomaterials for applications such as drug delivery and cell culture. nih.gov
Role in the Design of Bio-Inspired Catalysts and Reagents
The precise three-dimensional structure of N-alpha-Trityl-L-leucine makes it an attractive scaffold for developing novel catalysts and reagents that mimic the function of natural enzymes.
Detailed Research Findings:
Chiral Scaffolding: By incorporating N-alpha-Trityl-L-leucine into larger molecular frameworks, a defined chiral microenvironment can be created. This is crucial for asymmetric catalysis, where the catalyst selectively produces one enantiomer of a chiral product over the other.
Steric Control: The bulky trityl group can be used to control access to a catalytic center, mimicking the substrate specificity of enzymes. acs.org The 9-phenylfluorenyl (PhFl) protecting group, which is sterically similar to trityl, has been used to direct chemical reactions by preventing access to certain parts of a molecule. acs.org
Peptidomimetic Design: As a modified amino acid, it serves as a building block for peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability or activity. These peptidomimetics can be designed to act as highly specific catalysts or binding agents.
Automated and High-Throughput Synthesis Methodologies
To accelerate research and development in fields like drug discovery, the synthesis of peptides and related molecules is increasingly being automated. amidetech.com N-alpha-Trityl-L-leucine is compatible with these modern synthetic platforms.
Detailed Research Findings:
Solid-Phase Peptide Synthesis (SPPS): The trityl protecting group is well-suited for SPPS, a cornerstone of automated peptide synthesis. researchgate.net Its lability to mild acidic conditions allows for its selective removal without cleaving the growing peptide chain from the solid support resin. researchgate.netpeptide.com
Flow Chemistry: Automated fast-flow peptide synthesis (AFPS) systems, which use pumps to deliver reagents continuously, can dramatically reduce synthesis times. amidetech.com The solubility and reactivity of N-alpha-Trityl-L-leucine and its derivatives are key parameters being optimized for their integration into these high-speed platforms.
Combinatorial Chemistry: High-throughput synthesis is used to create large libraries of diverse peptides for screening purposes. nih.gov The reliable chemistry of the trityl group makes N-alpha-Trityl-L-leucine a dependable building block for generating these libraries on automated synthesizers. springernature.com The efficiency of these methods allows for the rapid preparation of millions of peptide compounds. nih.gov
| Synthesis Technology | Key Feature | Relevance to N-alpha-Trityl-L-leucine | Primary Advantage |
|---|---|---|---|
| Automated SPPS | Stepwise addition of amino acids on a solid resin | Trityl group is compatible with orthogonal protection schemes (e.g., Fmoc/tBu) | High purity and automation |
| Fast-Flow Synthesis | Continuous flow of reagents over the solid support | Requires good solubility and fast reaction kinetics | Drastic reduction in synthesis time (hours vs. days) |
| High-Throughput Synthesis | Parallel synthesis of many different compounds simultaneously | Used as a building block in combinatorial libraries | Rapid discovery of new functional molecules |
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing N-alpha-Trityl-L-leucine diethylamine, and how can purity be optimized?
- Methodology :
- Step 1 : Use a nucleophilic substitution reaction where diethylamine reacts with a trityl-protected leucine derivative. Ensure anhydrous conditions to prevent hydrolysis of the trityl group .
- Step 2 : Purify the product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to remove unreacted diethylamine and byproducts. Monitor purity using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
- Step 3 : Confirm purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Target >95% purity for downstream applications .
Q. How can researchers characterize the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm the trityl group (δ 7.2–7.4 ppm aromatic protons) and diethylamine moiety (δ 1.0–1.2 ppm for CH, δ 2.5–3.0 ppm for NHCH) .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (expected [M+H] ~500–550 Da). Fragmentation patterns should align with the trityl-leucine backbone .
- Elemental Analysis : Confirm C, H, N composition (±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Sample at intervals (0, 1, 3, 7 days) .
- Analytical Validation : Use GC-MS (derivatize with benzenesulfonyl chloride for enhanced detection) to quantify diethylamine degradation products. Calibrate with a linear range of 0.001–1 µg/L (R > 0.999) .
- Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life. If discrepancies arise, verify via H NMR to detect trityl group hydrolysis (appearance of free –NH signals) .
Q. What advanced analytical strategies are recommended for studying the compound’s interactions in enzymatic or polymer-based systems?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on gold sensors (via thiol coupling) to study binding kinetics with enzymes like proteases. Use 10 mM PBS (pH 7.4) as running buffer .
- Thermogravimetric Analysis (TGA) : Assess thermal stability in polymer matrices (e.g., PLGA). Heat from 25°C to 600°C (10°C/min) under nitrogen. Monitor mass loss at trityl decomposition (~250°C) .
- High-Resolution LC-MS/MS : Identify adducts or metabolites in biological matrices (e.g., serum). Use a Q-TOF mass spectrometer with collision-induced dissociation (CID) energy set to 20–40 eV .
Methodological Considerations
Q. How can researchers mitigate interference from diethylamine byproducts during analytical quantification?
- Methodology :
- Derivatization : React samples with dansyl chloride to enhance UV/fluorescence detection specificity for primary/secondary amines .
- Chromatographic Separation : Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Optimize retention time to separate diethylamine from leucine derivatives .
- Blank Correction : Run solvent-only controls to subtract background signals from reagents or solvents .
Q. What strategies are effective for scaling up synthesis without compromising enantiomeric purity?
- Methodology :
- Continuous Flow Reactors : Maintain precise temperature control (20–25°C) and residence time (30–60 min) to minimize racemization. Use in-line FTIR to monitor reaction progress .
- Crystallization Optimization : Recrystallize from tert-butyl methyl ether (TBME) at −20°C. Verify enantiomeric excess (>99%) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
